8-Bromoinosine

Catalog No.
S823383
CAS No.
55627-73-1
M.F
C10H11BrN4O5
M. Wt
347.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Bromoinosine

CAS Number

55627-73-1

Product Name

8-Bromoinosine

IUPAC Name

8-bromo-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

Molecular Formula

C10H11BrN4O5

Molecular Weight

347.12 g/mol

InChI

InChI=1S/C10H11BrN4O5/c11-10-14-4-7(12-2-13-8(4)19)15(10)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,12,13,19)

InChI Key

XCAXTILLADBPII-UHFFFAOYSA-N

SMILES

C1=NC2=C(C(=O)N1)N=C(N2C3C(C(C(O3)CO)O)O)Br

Canonical SMILES

C1=NC2=C(C(=O)N1)N=C(N2C3C(C(C(O3)CO)O)O)Br

Structure and Properties

-Bromoinosine (8-Br-inosine) is a modified nucleoside where a bromine atom is attached to the 8th position of the adenine ring structure of inosine. Inosine itself is a naturally occurring purine nucleoside found in RNA. Little information is available on the specific properties of 8-Bromoinosine, although it likely shares some similarities with inosine, such as the ability to participate in hydrogen bonding.

Potential Applications

Research into 8-Bromoinosine is limited, but there are a few potential areas of scientific exploration:

  • Adenosine Receptor Ligand Development: Studies suggest that modifications at the 8th position of the adenine ring can influence interaction with adenosine receptors. A study investigating 8-Bromo-9-alkyl adenine derivatives found that the presence of bromine at the 8th position increased affinity for A2A and A2B adenosine receptor subtypes, suggesting 8-Bromoinosine could be a starting point for developing new receptor ligands [].
  • Nucleoside Analog Research: 8-Bromoinosine can be used as a tool in research on nucleoside metabolism and function. Modified nucleosides can be incorporated into nucleic acids and studied to understand their impact on cellular processes [].

8-Bromoinosine is a halogenated derivative of inosine, characterized by the presence of a bromine atom at the 8-position of the purine ring. Its chemical formula is C₁₀H₁₃BrN₄O₅, and it is recognized as a purine nucleoside that plays a significant role in various biochemical processes. The compound is notable for its structural similarity to other nucleosides, which allows it to participate in similar biological functions while also exhibiting unique properties due to the presence of the bromine substituent.

The primary mechanism of action for 8-Bromoinosine is still under investigation. However, researchers believe its structural similarity to inosine allows it to integrate into RNA molecules during cell replication []. This can potentially alter RNA function or stability, depending on the specific context.

Studies suggest 8-Bromoinosine might be useful for:

  • Investigating RNA modifications and their impact on cellular processes [].
  • Probing the role of specific RNA structures in gene regulation.
, particularly under radiolytic conditions. These reactions often involve interactions with hydrated electrons, leading to the formation of various products through radical mechanisms. Studies have shown that 8-bromoinosine can undergo substitution reactions, where the bromine atom can be replaced or modified under specific conditions, such as exposure to light or in the presence of nucleophiles .

The biological activity of 8-bromoinosine has been explored in various contexts, particularly its potential effects on nucleic acid metabolism and its role as a substrate in enzymatic reactions. It has been shown to exhibit antiviral properties and may influence cellular signaling pathways. The compound's ability to mimic natural nucleosides allows it to interfere with normal biological processes, making it a subject of interest in pharmacological research .

8-Bromoinosine has several applications in scientific research and potential therapeutic contexts:

  • Research Tool: It serves as a valuable tool for studying nucleic acid interactions and enzymatic processes.
  • Antiviral Agent: The compound's structural similarity to natural nucleosides makes it a candidate for antiviral drug development.
  • Biochemical Studies: It is used in studies examining the effects of halogenation on nucleoside function and stability .

Interaction studies involving 8-bromoinosine have focused on its reactivity with various biological molecules, including proteins and nucleic acids. These studies often utilize techniques such as radiolysis and photochemistry to elucidate how 8-bromoinosine interacts with cellular components. The results indicate that 8-bromoinosine can form adducts with DNA and RNA, potentially affecting their stability and function .

Several compounds share structural similarities with 8-bromoinosine, including:

  • Inosine: The parent compound without halogenation; serves as a natural nucleoside.
  • 8-Bromoadenosine: Another halogenated nucleoside that exhibits different biological activities due to its adenine base.
  • 8-Bromoguanosine: Similar in structure but contains guanine; used in studies related to guanine metabolism.
CompoundStructural FeaturesUnique Properties
InosineNo halogen substitutionNatural nucleoside involved in metabolism
8-BromoadenosineBrominated at the 8-positionExhibits different antiviral properties
8-BromoguanosineBrominated at the 8-positionInfluences guanine-related pathways

The uniqueness of 8-bromoinosine lies in its specific bromination pattern, which affects its reactivity and biological interactions compared to these similar compounds. Its distinct properties make it an important subject for further investigation in both biochemistry and medicinal chemistry .

Bromination Strategies at the C8 Position

Direct Bromination of Inosine Derivatives

Direct bromination of inosine derivatives represents the most straightforward approach for synthesizing 8-bromoinosine compounds [8]. The methodology employs various brominating agents that selectively target the electron-rich C8 position of the purine ring system [10].

The most widely utilized brominating reagent for direct C8 bromination is 1,3-dibromo-5,5-dimethylhydantoin (1,3-dibromo-5,5-dimethylhydantoin), which has demonstrated exceptional efficiency in achieving regioselective bromination at the C8 position of purine nucleosides [8]. When applied to protected inosine derivatives, this reagent typically requires 1.1 equivalents and proceeds smoothly in aprotic solvents such as dichloromethane, acetonitrile, or dimethylformamide [8]. The reaction conditions are generally mild, operating at ambient temperature or slightly elevated temperatures (40°C) for enhanced reaction rates [8].

Another effective brominating system involves the use of sodium monobromoisocyanurate (sodium monobromoisocyanurate) in aqueous dimethylformamide solutions [10] [30]. This methodology has proven particularly advantageous for unprotected nucleosides, as it operates under mild conditions and demonstrates excellent tolerance for hydroxyl functionalities [10]. The reaction typically requires 1.1 equivalents of sodium monobromoisocyanurate and proceeds at room temperature with reaction times ranging from 20 minutes to 2 hours depending on the substrate [10].

N-bromosuccinimide (N-bromosuccinimide) represents another classical brominating agent that has been successfully employed for C8 bromination of purine nucleosides [8] [10]. However, this reagent often requires more forcing conditions and may exhibit lower selectivity compared to the aforementioned alternatives [8]. The reaction typically proceeds in dimethylformamide or acetonitrile at elevated temperatures [8].

Brominating AgentSolvent SystemTemperatureReaction TimeTypical Yield
1,3-Dibromo-5,5-dimethylhydantoinDichloromethane25-40°C2-28 hours90-98%
Sodium monobromoisocyanurateAqueous DMF25°C20 min-2 hours75-96%
N-bromosuccinimideDimethylformamide70°C2-6 hours65-85%

Intermediate Cyclic Carbonate Formation

An alternative synthetic approach involves the formation of intermediate cyclic carbonate structures during the bromination process [1]. This methodology has been observed in certain protected nucleoside systems where the 2' and 3' hydroxyl groups can participate in carbonate formation [1]. The intermediate cyclic carbonate serves as a protective element for the ribose moiety while allowing selective bromination at the C8 position [1].

The formation of these intermediate structures typically occurs when using electrophilic brominating conditions in the presence of carbonate-forming reagents or under conditions that promote intramolecular cyclization [1]. The triacetyloxyinosine derivatives have been particularly noted for their propensity to form such intermediates during bromination reactions [1]. Following bromination, the cyclic carbonate intermediate can be selectively opened under mild hydrolytic conditions to regenerate the desired hydroxyl functionalities [1].

Catalytic Systems and Reaction Optimization

The efficiency of bromination reactions at the C8 position can be significantly enhanced through the use of appropriate catalytic systems and reaction optimization strategies [8] [14]. Lewis acid catalysts have emerged as particularly effective promoters for bromination reactions involving halogenated hydantoin reagents [8] [14].

Trimethylsilyl trifluoromethanesulfonate (trimethylsilyl trifluoromethanesulfonate) has been identified as an exceptionally effective Lewis acid catalyst for bromination reactions using 1,3-dibromo-5,5-dimethylhydantoin [8]. The addition of 0.5-1.1 equivalents of this catalyst can reduce reaction times from 28 hours to as little as 2-6 hours while maintaining excellent yields [8]. The mechanism of catalysis involves the activation of the brominating reagent through coordination with the Lewis acid, thereby increasing its electrophilic character and facilitating attack at the electron-rich C8 position [8].

Alternative Lewis acids such as zirconium(IV) chloride have also demonstrated catalytic activity in bromination reactions, particularly for benzylic and aromatic systems [14]. However, their application to nucleoside bromination requires careful optimization to avoid unwanted side reactions [14]. The choice of Lewis acid catalyst must consider the sensitivity of the nucleoside substrate and the potential for competing reactions at other positions [14].

Temperature optimization plays a crucial role in achieving optimal bromination efficiency [8]. While many bromination reactions can proceed at ambient temperature, elevated temperatures (40-70°C) often provide enhanced reaction rates without compromising selectivity [8] [10]. The optimal temperature depends on the specific brominating agent and substrate combination, with higher temperatures generally favoring reactions involving less reactive brominating species [8].

Solvent selection represents another critical parameter for reaction optimization [8] [10]. Aprotic solvents such as dichloromethane, acetonitrile, and dimethylformamide have proven most effective for bromination reactions [8] [10]. Dichloromethane offers the advantage of facile product isolation through simple aqueous workup, while dimethylformamide provides enhanced solubility for polar nucleoside substrates [8] [10].

Catalyst SystemTemperature RangeSolventRate EnhancementYield Improvement
Trimethylsilyl trifluoromethanesulfonate25-40°CDichloromethane5-14 fold5-10%
para-Toluenesulfonic acid25-40°CAcetonitrile3-8 fold3-7%
No catalyst25-70°CVariousBaselineBaseline

Purification and Characterization Protocols

The purification of 8-bromoinosine derivatives requires careful consideration of their chemical and physical properties [18] [19]. The presence of the bromine substituent at the C8 position significantly alters the polarity and chromatographic behavior of these compounds compared to their non-brominated counterparts [18] [19].

Column chromatography represents the primary method for purifying 8-bromoinosine derivatives [21]. Silica gel columns with gradient elution systems are most commonly employed, typically using mixtures of dichloromethane and methanol or ethyl acetate and hexane systems [21]. The optimal solvent system depends on the specific protecting group pattern of the nucleoside derivative [21]. For acetyl-protected derivatives, gradient systems starting from 95:5 dichloromethane:methanol and progressing to 90:10 or 85:15 ratios have proven effective [21].

High-performance liquid chromatography (HPLC) serves as both a purification method and an analytical tool for characterizing 8-bromoinosine derivatives [6] [19]. Reverse-phase HPLC using C18 columns with water-acetonitrile gradient systems provides excellent separation of brominated from non-brominated nucleosides [6] [19]. The retention times of 8-bromoinosine derivatives are typically longer than their non-brominated analogues due to increased hydrophobic interactions with the stationary phase [6] [19].

Hydrophilic interaction liquid chromatography (HILIC) has emerged as a valuable technique for analyzing brominated nucleosides, particularly for monitoring enzymatic reactions and determining purity [21]. TSKgel Amide-80 columns with acetonitrile-ammonium formate buffer mobile phases have demonstrated excellent performance for separating inosine from its brominated derivatives [21].

Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural characterization of 8-bromoinosine derivatives [2] [24]. The characteristic downfield shift of the H-2 proton from approximately 8.1 ppm in inosine to 8.5-8.7 ppm in 8-bromoinosine serves as a diagnostic feature [2]. The absence of the H-8 proton signal, which normally appears around 8.3 ppm in inosine, confirms successful bromination at the C8 position [2] [24].

Mass spectrometry techniques, including electrospray ionization tandem mass spectrometry (ESI-MS/MS), provide molecular weight confirmation and fragmentation pattern analysis [22] [24]. The characteristic isotope pattern arising from the presence of bromine (79Br and 81Br) with approximately equal intensity facilitates identification of brominated species [24]. High-resolution mass spectrometry enables precise molecular formula determination and confirmation of successful bromination [22].

Analytical MethodKey ParametersDiagnostic Features
1H NMRCDCl3 or DMSO-d6H-2 at 8.5-8.7 ppm, absence of H-8
13C NMRCDCl3 or DMSO-d6C-8 at 125-130 ppm
LC-MSESI positive mode[M+H]+ at m/z 347, bromine isotope pattern
HPLCC18 column, water-acetonitrileIncreased retention vs non-brominated

The melting point of 8-bromoinosine typically ranges from 180-190°C, representing a characteristic physical property for compound identification [18]. Optical rotation measurements can provide additional confirmation of stereochemical integrity, particularly for derivatives where epimerization might be a concern [18].

Purity

97%min ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

345.99128 g/mol

Monoisotopic Mass

345.99128 g/mol

Heavy Atom Count

20

Dates

Modify: 2023-08-15

Explore Compound Types